2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
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Description
2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H25N3O5S3 and its molecular weight is 483.62. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibitory and Antitumor Properties
A range of compounds, including those with structures similar to 2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one, have been synthesized and analyzed for their biological activities. Particularly, studies have shown that certain derivatives exhibit significant enzyme inhibitory potential, specifically targeting enzymes like α-glucosidase and acetylcholinesterase. These compounds were synthesized through various chemical reactions and then assessed for their biological activities through in vitro studies. The outcomes revealed promising results, suggesting the potential of these compounds in the treatment or management of conditions related to the targeted enzymes. Furthermore, some compounds have been evaluated for their antitumor properties, displaying moderate activity against various malignant tumor cell lines, highlighting their potential as templates for the development of new anticancer agents (Abbasi et al., 2019), (Horishny et al., 2020).
QSAR Analysis for Antioxidant Potential
Quantitative structure-activity relationship (QSAR) analysis has been conducted on derivatives of a similar chemical structure to identify parameters that contribute to their antioxidant activity. The study involved determining molecular descriptors and constructing QSAR models to predict the antioxidant potential of these compounds. This type of analysis provides a theoretical foundation for the design of new antioxidants, offering insights into how specific structural features contribute to the antioxidant activity of these compounds. The results from the QSAR analysis can be used for virtual screening of antioxidant activity, aiding in the discovery of novel compounds with enhanced efficacy (Drapak et al., 2019).
Synthesis and Evaluation in Chemical Industries
Compounds with similar structural frameworks have been synthesized and evaluated for various applications in chemical industries. For instance, certain derivatives have been tested as antioxidant and corrosion inhibitors for lubricating oils, revealing their potential to improve the performance and longevity of industrial products. The systematic synthesis and evaluation of these compounds underscore their versatility and applicability in different industrial settings, paving the way for their integration into products that require protective measures against oxidative stress and corrosion (Habib et al., 2014).
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S3/c1-15-2-4-16(5-3-15)31(25,26)18-19(23-8-12-28-13-9-23)30-20(21-18)29-14-17(24)22-6-10-27-11-7-22/h2-5H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXAMCKERFPNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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